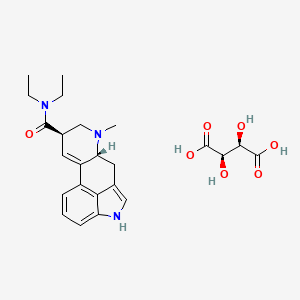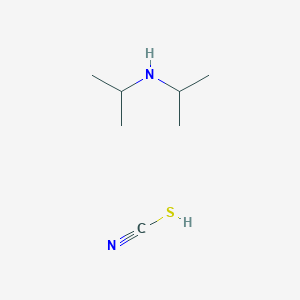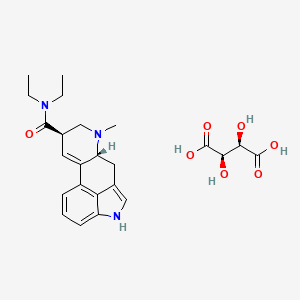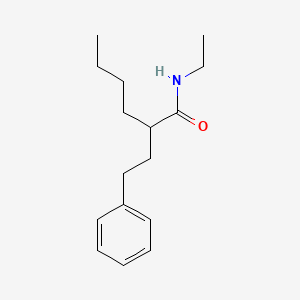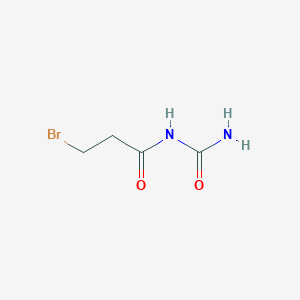
3-Bromo-n-carbamoylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 32256 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its utility in different fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of NSC 32256 involves several steps, starting with the selection of appropriate starting materials. The synthetic routes typically include:
Initial Reaction: The initial step involves the reaction of specific precursors under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate compound undergoes further reactions, such as oxidation or reduction, to achieve the desired chemical structure.
Final Synthesis: The final step involves purification and isolation of NSC 32256 to ensure its purity and stability.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
NSC 32256 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
NSC 32256 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to create complex molecules.
Biology: It is employed in the study of cellular processes and molecular interactions.
Medicine: NSC 32256 is investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of NSC 32256 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
NSC 32256 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 36586: Known for its role in inhibiting protein-tyrosine kinase and topoisomerase-II activity.
NSC 6320-97-4: Used in various chemical synthesis reactions and known for its unique chemical properties.
Eigenschaften
CAS-Nummer |
6320-97-4 |
|---|---|
Molekularformel |
C4H7BrN2O2 |
Molekulargewicht |
195.01 g/mol |
IUPAC-Name |
3-bromo-N-carbamoylpropanamide |
InChI |
InChI=1S/C4H7BrN2O2/c5-2-1-3(8)7-4(6)9/h1-2H2,(H3,6,7,8,9) |
InChI-Schlüssel |
UCOAHJLRLBPHIV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)C(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





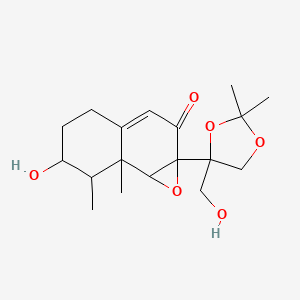
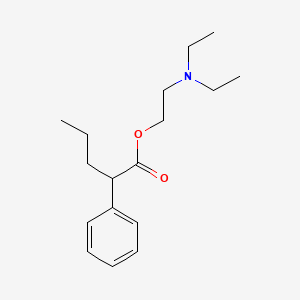
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)
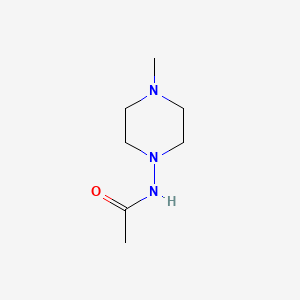

![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
